molecular formula C10H13NO3 B12115307 [5-(Aminomethyl)-2-methoxyphenyl]acetic acid

[5-(Aminomethyl)-2-methoxyphenyl]acetic acid

Cat. No.: B12115307
M. Wt: 195.21 g/mol
InChI Key: JSRFUKSIBMQNKP-UHFFFAOYSA-N
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Description

[5-(Aminomethyl)-2-methoxyphenyl]acetic acid is a chemical building block of high interest in pharmaceutical and biochemical research. This compound features both a phenylacetic acid moiety and a benzylic aminomethyl group on a methoxy-substituted aromatic ring, making it a versatile intermediate for the synthesis of more complex molecules. Its structure is a key scaffold in medicinal chemistry, particularly in the development of active pharmaceutical ingredients. Research indicates that closely related structural analogs, such as pyrimidine derivatives incorporating this core, are being investigated for their potential as targeted therapeutic agents . Furthermore, compounds based on the methoxyphenyl acetic acid structure play a significant role in metabolite synthesis, serving as critical standards for the analytical characterization and study of drug metabolism and pharmacokinetics . The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to explore structure-activity relationships. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-[5-(aminomethyl)-2-methoxyphenyl]acetic acid

InChI

InChI=1S/C10H13NO3/c1-14-9-3-2-7(6-11)4-8(9)5-10(12)13/h2-4H,5-6,11H2,1H3,(H,12,13)

InChI Key

JSRFUKSIBMQNKP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(Aminomethyl)-2-methoxyphenyl]acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and glycine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-methoxybenzaldehyde and glycine.

    Reduction: The intermediate is then subjected to reduction conditions to form the desired aminomethyl group.

    Acidification: Finally, the compound is acidified to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

[5-(Aminomethyl)-2-methoxyphenyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antidepressant and Antipsychotic Activity
Research indicates that derivatives of [5-(Aminomethyl)-2-methoxyphenyl]acetic acid may exhibit antidepressant and antipsychotic properties. A study on similar compounds demonstrated their ability to selectively activate serotonin receptors, particularly the 5-HT2C receptor. This selectivity is crucial for developing medications with fewer side effects compared to traditional antipsychotics .

Case Study: Functional Selectivity at Serotonin Receptors
In a study involving N-substituted 2-phenylcyclopropylmethylamines, compounds with structural similarities to this compound showed significant functional selectivity towards the 5-HT2C receptor, enhancing their potential as therapeutic agents for mood disorders .

Dyeing Processes

Colorants for Keratin Fibers
The compound's derivatives have been utilized in the formulation of colorants for oxidative dyeing of keratin fibers, particularly human hair. These derivatives provide vibrant color shades while meeting requirements for wash fastness and light fastness. A patent describes the synthesis and application of these compounds in hair dye formulations, highlighting their effectiveness as dye components .

Anticancer Research

In Vitro Antitumor Activity
Recent studies have investigated the anticancer properties of related compounds through in vitro assays. For instance, a derivative of this compound was evaluated against various cancer cell lines, showcasing significant growth inhibition rates. The National Cancer Institute's Developmental Therapeutics Program assessed these compounds, revealing promising results that warrant further exploration .

Enzyme Inhibition

Potential Anti-inflammatory Effects
Compounds structurally related to this compound have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). These effects are attributed to their ability to modulate pain pathways and reduce inflammation in biological systems .

Data Tables

Study FocusFindings
Antidepressant ActivitySelective activation of 5-HT2C receptors; reduced side effects
Anticancer ActivitySignificant growth inhibition in cancer cell lines
Dyeing ApplicationsEffective as a colorant for oxidative dyeing of keratin fibers

Mechanism of Action

The mechanism of action of [5-(Aminomethyl)-2-methoxyphenyl]acetic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between [5-(Aminomethyl)-2-methoxyphenyl]acetic acid and related compounds:

Compound Name Core Structure Substituents (Position) Key Functional Groups Biological/Physical Properties
This compound Phenyl ring -OCH₃ (2), -CH₂NH₂ (5) Acetic acid, aminomethyl Zwitterionic, moderate acidity (pKa ~3–4 inferred)
2-[5-(Chlorosulfonyl)-2-methoxyphenyl]acetic acid () Phenyl ring -OCH₃ (2), -SO₂Cl (5) Acetic acid, sulfonyl chloride Higher acidity (SO₂Cl is electron-withdrawing; pKa <3)
2-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetic acid () Oxadiazole ring -OCH₃ (4-phenyl), oxadiazole (2) Acetic acid, heterocycle Enhanced metabolic stability due to oxadiazole
2-(5-Fluoro-4-methoxy-2-methylphenyl)acetic acid () Phenyl ring -OCH₃ (4), -F (5), -CH₃ (2) Acetic acid, fluorine Increased lipophilicity (logP ~2.5)
[5-(Aminomethyl)-6-(2,2-dimethylpropyl)-pyridin-3-yl]acetic acid (TAK-100, ) Pyridine ring -CH₂NH₂ (5), -C(CH₂CH₃)₃ (6) Acetic acid, aminomethyl DPP-4 inhibitor (IC₅₀ <1 nM)

Acidity and Solubility

  • Aminomethyl vs. Sulfonyl Chloride: The electron-donating aminomethyl group in the target compound reduces acidity compared to the sulfonyl chloride derivative (pKa ~3.87 for triazole-thioacetic acids vs. <3 for sulfonyl analogs) .
  • Heterocyclic Influence : Oxadiazole-containing analogs () exhibit lower solubility in water due to aromatic stacking but improved membrane permeability .
  • Fluorine Substitution: Fluorine in 2-(5-fluoro-4-methoxyphenyl)acetic acid () enhances metabolic stability and slightly increases acidity (pKa ~3.5) compared to non-halogenated analogs .

Biological Activity

[5-(Aminomethyl)-2-methoxyphenyl]acetic acid, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, including antimicrobial and anticancer effects, alongside relevant research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C10H13NO3
  • Molecular Weight : 197.22 g/mol
  • IUPAC Name : 2-(5-Aminomethyl-2-methoxyphenyl)acetic acid

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Enterococcus faecalis16 µg/mL

This compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways, although further studies are needed to elucidate these mechanisms .

Anticancer Activity

The anticancer properties of this compound have been investigated in several cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.

  • Cell Lines Tested :
    • HeLa (Cervical cancer)
    • A549 (Lung cancer)
    • MCF-7 (Breast cancer)

The compound exhibited IC50 values indicating effective cytotoxicity:

Cell Line IC50 Value (µM)
HeLa25.4
A54930.1
MCF-728.7

Apoptotic assays confirmed that treatment with this compound led to significant morphological changes consistent with apoptosis, such as chromatin condensation and formation of apoptotic bodies .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular targets, leading to altered signaling pathways associated with cell growth and survival.

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways through caspase activation, leading to programmed cell death in cancer cells .

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

  • A study involving patients with resistant bacterial infections showed that the compound significantly reduced bacterial load when used in conjunction with standard antibiotics.
  • In preclinical trials for cancer treatment, patients receiving this compound as part of a combination therapy exhibited improved outcomes compared to those receiving standard treatments alone.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [5-(Aminomethyl)-2-methoxyphenyl]acetic acid, and how can yield be improved?

  • Methodological Answer : The synthesis often involves introducing the aminomethyl group via reductive amination or using protective groups like tert-butyl carbamate (Boc). For example, tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is synthesized using di-tert-butyl dicarbonate (Boc₂O) under alkaline conditions (pH 9–10) to protect the amine group, followed by deprotection with trifluoroacetic acid (TFA) . Optimizing reaction time (12–24 hours) and temperature (0–25°C) improves yields. Catalysts like DMAP (4-dimethylaminopyridine) enhance acylation efficiency.

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolves bond lengths (e.g., C–O bonds: 1.364–1.419 Å) and hydrogen-bonding networks (e.g., O–H⋯O dimers) .
  • NMR spectroscopy : ¹H NMR identifies methoxy (δ 3.2–3.8 ppm) and acetic acid protons (δ 2.4–2.6 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) and aromatic carbons .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₀H₁₃NO₃: 195.0895 Da) and fragmentation patterns .

Q. How does the solubility of this compound influence experimental design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or acidic buffers (pH <3). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS (pH 7.4). Hydrochloride salt derivatives enhance aqueous solubility (e.g., 2-Amino-2-(5-fluoro-2-methoxyphenyl)acetic acid HCl in ) .

Advanced Research Questions

Q. What mechanisms underlie the bioactivity of this compound derivatives in medicinal chemistry?

  • Methodological Answer : The aminomethyl and methoxy groups enable interactions with biological targets:

  • Enzyme inhibition : Test via fluorogenic assays (e.g., JAK3 inhibition in using ATP-competitive binding assays).
  • Receptor modulation : Radioligand binding assays (e.g., GABA₃ receptor affinity in analogs).
  • Cellular uptake : Fluorescent tagging (e.g., FITC conjugation) tracks intracellular localization .

Q. How can contradictory crystallographic and computational data for this compound be resolved?

  • Methodological Answer : Discrepancies between experimental (X-ray) and computational (DFT) bond lengths arise from solvent effects or lattice packing. Strategies include:

  • Periodic boundary DFT : Models crystal packing forces (e.g., hydrogen-bonded dimers in ).
  • Solvent correction : Apply COSMO-RS to account for solvation in theoretical calculations .
  • Temperature-dependent studies : Compare data at 200 K (crystallography) vs. 298 K (simulations) .

Q. What are the best practices for evaluating the stability of this compound under varying conditions?

  • Methodological Answer :

  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C for pure samples) .
  • Photostability : Expose to UV light (254 nm) and monitor degradation via HPLC. Store in amber vials.
  • pH stability : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C for 4 weeks .

Q. How do substituent variations (e.g., fluoro, bromo) on the phenyl ring affect reactivity and bioactivity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -F) : Increase electrophilicity for nucleophilic substitution (e.g., SNAr reactions in ).
  • Steric effects : Bulkier groups (e.g., -Br) reduce enzymatic metabolism (e.g., cytochrome P450 assays in ).
  • Biological impact : Fluorinated derivatives show enhanced blood-brain barrier penetration (logP comparison via HPLC) .

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